molecular formula C24H11ClF2N5Na3O10S3 B13415173 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt CAS No. 61901-80-2

2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt

Cat. No.: B13415173
CAS No.: 61901-80-2
M. Wt: 768.0 g/mol
InChI Key: XAQCRMBBLVHCHU-UHFFFAOYSA-K
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Description

2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and pharmaceuticals, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthetic route might involve:

    Diazotization: The aromatic amine (5-Chloro-2,6-difluoro-4-pyrimidinyl)amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 1-hydroxy-3-sulpho-2-naphthylamine under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of azo dyes is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azo dyes undergo various chemical reactions, including:

    Reduction: Azo dyes can be reduced to aromatic amines using reducing agents like sodium dithionite.

    Oxidation: Under oxidative conditions, azo dyes can form azoxy compounds.

    Substitution: The aromatic rings in azo dyes can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium dithionite in an alkaline medium.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Reduction: Aromatic amines.

    Oxidation: Azoxy compounds.

    Substitution: Halogenated, nitrated, or sulfonated azo dyes.

Scientific Research Applications

Azo dyes have a wide range of applications in scientific research, including:

    Chemistry: Used as pH indicators and complexometric indicators.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for their potential use in drug delivery systems.

    Industry: Widely used in textile dyeing, food coloring, and as pigments in paints and inks.

Mechanism of Action

The mechanism by which azo dyes exert their effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The specific pathways and targets depend on the structure of the dye and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in lipid staining.

Uniqueness

The uniqueness of 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

61901-80-2

Molecular Formula

C24H11ClF2N5Na3O10S3

Molecular Weight

768.0 g/mol

IUPAC Name

trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

XAQCRMBBLVHCHU-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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